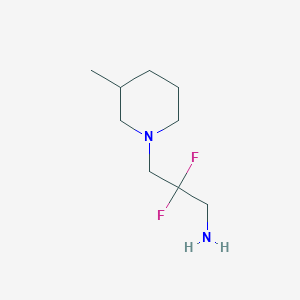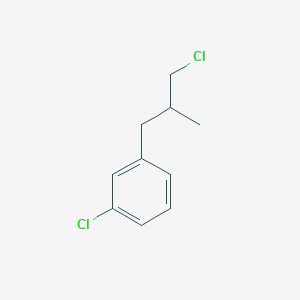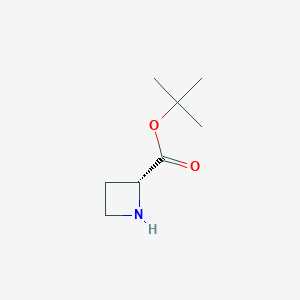![molecular formula C10H21ClSi B13186509 {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C10H21ClSi. This compound is characterized by the presence of a cyclopentyl ring, a chloromethyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiourea in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield products like amines, ethers, or thioethers.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in the formation of hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trimethylsilyl group, which serves as a protecting group for alcohols and amines.
- Employed in the synthesis of complex organic molecules and intermediates.
Biology:
- Utilized in the modification of biomolecules for research purposes, such as the synthesis of silylated nucleotides or peptides.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry:
- Applied in the production of specialty chemicals and materials, including silicone-based products and coatings.
Wirkmechanismus
The mechanism of action of {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane involves the reactivity of the chloromethyl group and the trimethylsilyl group. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Chloromethyltrimethylsilane: Similar structure but lacks the cyclopentyl ring.
Cyclopentylmethyl chloride: Contains the cyclopentyl ring but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the cyclopentyl ring and chloromethyl group.
Uniqueness: {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane is unique due to the combination of the cyclopentyl ring, chloromethyl group, and trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and research contexts.
Eigenschaften
Molekularformel |
C10H21ClSi |
|---|---|
Molekulargewicht |
204.81 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopentyl]methyl-trimethylsilane |
InChI |
InChI=1S/C10H21ClSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3 |
InChI-Schlüssel |
YNZCGYHQFYQFOR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1(CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
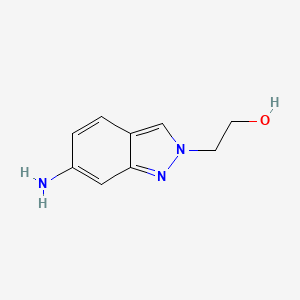
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
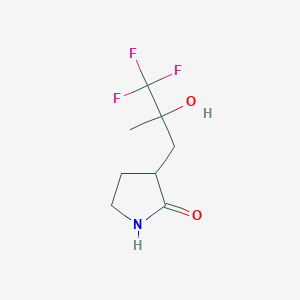
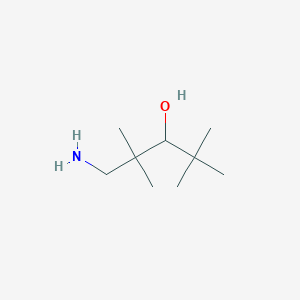
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
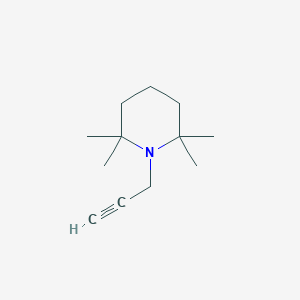

amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)

